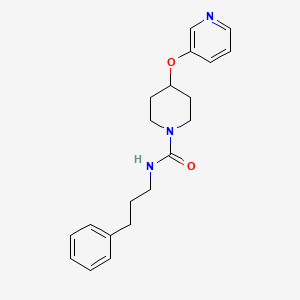

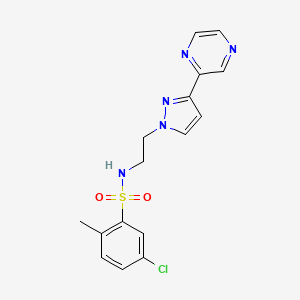

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

1. Kinase Inhibition and Cancer Therapy

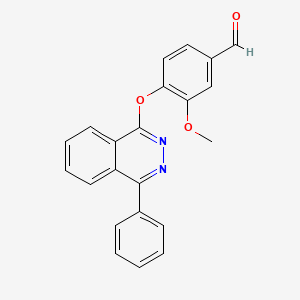

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural similarities with N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, as potent and selective Met kinase inhibitors. This class of compounds has shown promise in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to the development of potential cancer therapies (G. M. Schroeder et al., 2009).

2. Anti-Angiogenic Properties and DNA Cleavage

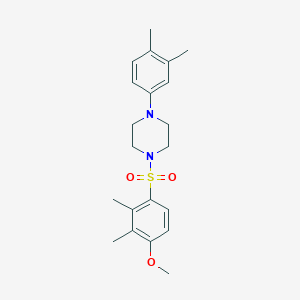

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, were synthesized and found to exhibit significant anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and displayed promising anticancer properties by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

3. Inhibition of HIV-1 Reverse Transcriptase

Research on piperidine-4-yl-aminopyrimidines, closely related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, has shown effectiveness against HIV-1 as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Certain N-phenyl piperidine analogs from this group have demonstrated high potency against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, contributing to potential HIV treatments (Guozhi Tang et al., 2010).

4. Glycine Transporter 1 Inhibition

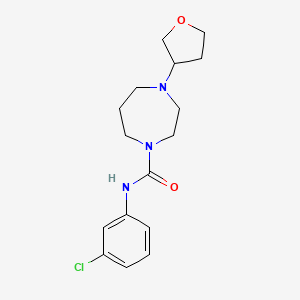

Compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, structurally similar to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors are significant in the context of central nervous system disorders, showing promise for therapeutic applications (Shuji Yamamoto et al., 2016).

5. Rho Kinase Inhibition for CNS Disorders

The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, has been optimized for treating central nervous system disorders. This development highlights the importance of such compounds in the potential treatment of CNS-related diseases (Daiyan Wei et al., 2016).

properties

IUPAC Name |

N-(3-phenylpropyl)-4-pyridin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(22-13-4-8-17-6-2-1-3-7-17)23-14-10-18(11-15-23)25-19-9-5-12-21-16-19/h1-3,5-7,9,12,16,18H,4,8,10-11,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUFMFYULFBXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)